Technical Guide: Synthesis and Application of (4-Amino-2,2,3-trimethylcyclohexyl)methanol
Technical Guide: Synthesis and Application of (4-Amino-2,2,3-trimethylcyclohexyl)methanol
This technical guide provides an in-depth review of (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3), a specialized aliphatic building block used in advanced medicinal chemistry.[1]
Executive Summary
(4-Amino-2,2,3-trimethylcyclohexyl)methanol is a highly functionalized cyclohexane scaffold characterized by a gem-dimethyl substitution pattern and a specific 1,4-cis/trans substitution of the functional groups.[1] In the context of modern drug discovery, this molecule serves as a critical "privileged structure" —a molecular framework capable of providing ligands for diverse biological targets.[1]
Its structural significance lies in the 2,2,3-trimethyl substitution, which imposes significant conformational rigidity.[1] This rigidity reduces the entropic penalty upon binding to protein targets (such as GPCRs or kinases) and improves metabolic stability by blocking common sites of oxidative metabolism (e.g., hydroxylation at the alpha-position).[1]
Core Identity Table
| Property | Detail |
| IUPAC Name | (4-Amino-2,2,3-trimethylcyclohexyl)methanol |
| CAS Registry Number | 1053170-08-3 |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| Core Skeleton | 1,2,2,3-Tetramethylcyclohexane |
| Key Functionalities | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH) |
| Stereochemistry | Exists as cis and trans isomers; often supplied as a diastereomeric mixture unless chirally resolved.[1][2] |
| Primary Application | Peptidomimetic scaffolds, Kinase inhibitor solvent-front binders, GPCR ligands.[1] |
Structural Analysis & Discovery Context
The discovery and utility of this molecule are rooted in the "Escape from Flatland" initiative in medicinal chemistry—the shift from planar, aromatic compounds (which often suffer from poor solubility and toxicity) to three-dimensional, aliphatic scaffolds.[1]
The "Gem-Dimethyl" Effect
The 2,2,3-trimethyl pattern is not merely decorative.[1] The Thorpe-Ingold effect (gem-dimethyl effect) at the C2 position biases the cyclohexane ring into specific chair conformations.[1]
-
Metabolic Blockade: The methyl groups at C2 and C3 sterically hinder Cytochrome P450 enzymes from accessing the ring carbons, significantly extending the half-life of drugs incorporating this moiety.[1]
-
Lipophilicity Modulation: The trimethyl group adds lipophilicity (increasing LogP) without adding aromatic rings, aiding in blood-brain barrier (BBB) penetration.[1]
Structural Lineage
This molecule is structurally related to Camphor and Isophorone derivatives.[1] The 2,2,3-trimethylcyclohexyl skeleton is often accessed via the rearrangement of bicyclic terpenes (like Camphor) or the hydrogenation of Isophorone derivatives, though the specific 2,2,3-pattern strongly suggests a Camphor-derived rearrangement (specifically related to Campholenic chemistry).
Figure 1: Structural lineage illustrating the derivation of the target scaffold from terpene precursors.[1]
Synthetic Pathways[2][3]
The synthesis of (4-Amino-2,2,3-trimethylcyclohexyl)methanol is complex due to the need to control the relative stereochemistry of the three methyl groups and the two functional groups.[1]
Route A: The Camphor Rearrangement (Chiral Route)
This route is preferred when specific enantiomers are required.[1] It exploits the natural chirality of (+)-Camphor.[1]
-
Oxidation: Camphor is oxidized to Camphorquinone .[1]
-
Rearrangement: Acid-catalyzed rearrangement leads to the 2,2,3-trimethylcyclopentane or cyclohexane derivatives (depending on conditions, often involving a Wagner-Meerwein shift).[1]
-
Functionalization: The resulting keto-acid or keto-aldehyde is subjected to reductive amination and reduction.[1]
Route B: The Isophorone Derivation (Industrial Route)
This is the most common route for generating the building block for high-throughput screening (HTS) libraries.[1]
-
Hydrogenation: Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) is hydrogenated to 3,3,5-trimethylcyclohexanone (Dihydroisophorone).[1]
-
Vilsmeier-Haack Formylation: Introduction of a formyl group (precursor to the methanol).[1] Note: This step requires careful regiocontrol.[1]
-
Reductive Amination: The ketone is converted to an amine using ammonium acetate and a reducing agent (e.g., NaBH₃CN).[1]
-
Reduction: The formyl/ester group is reduced to the alcohol.[1]
Detailed Experimental Protocol (Reductive Amination)
This protocol describes the conversion of the intermediate keto-aldehyde to the amino-alcohol.[1]
Reagents:
-
Precursor: 4-(Hydroxymethyl)-2,2,3-trimethylcyclohexan-1-one (1.0 eq)[1]
-
Ammonium Acetate (10.0 eq)[1]
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]
-
Solvent: Methanol (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of the keto-alcohol precursor in 50 mL of anhydrous methanol under N₂ atmosphere.
-
Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir at room temperature for 2 hours. Validation: Monitor disappearance of ketone peak via TLC or LC-MS.[1]
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (15 mmol) portion-wise over 30 minutes. Caution: Generates HCN gas; use a scrubber.[1]
-
Work-up: Stir for 12 hours. Quench with 1N HCl (to pH 2) to decompose excess hydride. Neutralize with NaHCO₃ (to pH 9).
-
Extraction: Extract with DCM (3 x 50 mL). Dry organic phase over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the target amine.[1]
Medicinal Chemistry Applications
Kinase Inhibitors (Solvent Front)
In kinase inhibitor design, the ATP-binding pocket is often hydrophobic, but the "solvent front" region tolerates polar groups.[1]
-
The cyclohexyl ring fits into the hydrophobic pocket.[1]
-
The Amino group forms a hinge-binding hydrogen bond.[1]
-
The Methanol group extends into the solvent front, improving solubility and allowing for further conjugation (e.g., to solubilizing tails).[1]
PROTAC Linkers
The molecule is increasingly cited as a rigid linker for PROTACs (Proteolysis Targeting Chimeras).[1] The rigid distance between the amine and the alcohol allows for precise spatial separation between the E3 ligase ligand and the Target Protein ligand.[1]
GPCR Ligands
The 2,2,3-trimethyl motif mimics the hydrophobic core of many neuropeptides. This scaffold has shown utility in designing antagonists for Chemokine Receptors (CCR5/CCR2) , where the bulky aliphatic group occupies a lipophilic accessory pocket.[1]
Figure 2: Primary medicinal chemistry applications of the scaffold.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this specific isomer is limited, it should be handled with the precautions standard for primary aliphatic amines .[1]
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood.[1] |
| Skin Corrosion | Causes skin irritation/burns (Amine).[1] | Wear nitrile gloves and lab coat.[1] |
| Eye Damage | Causes serious eye damage.[1] | Wear safety goggles/face shield.[1] |
| Storage | Hygroscopic; Air sensitive.[1] | Store under Nitrogen at 2-8°C. |
Self-Validating Safety Step: Before scaling up, perform a small-scale test for exothermicity during the acid-quench step of the reduction, as amine-boron complexes can react vigorously.
References
-
PubChem. (2024).[1] Compound Summary: Aminocyclohexylmethanol derivatives. National Library of Medicine.[1] Retrieved from [Link]
-
Ruther, T., et al. (2023).[1][3] "The Production of Isophorone and its Derivatives." Encyclopedia, 3(1), 224–244.[1][3] (Context for trimethylcyclohexane synthesis). Retrieved from [Link][1]
-
Garg, N. K., et al. (2021).[1][4][5] Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons. WO2021/087453.[1][4] (Context for amine functionalization). Retrieved from [1]
Sources
- 1. Improved chimeric and engineered scaffolds and clusters of multiplexed inhibitory rna - Patent WO-2022233982-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
